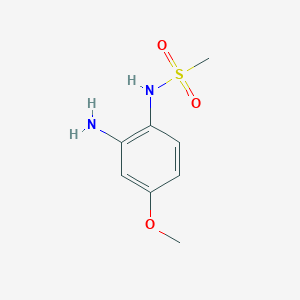

N-(2-amino-4-methoxyphenyl)methanesulfonamide

Description

The exact mass of the compound N-(2-amino-4-methoxyphenyl)methanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-amino-4-methoxyphenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-amino-4-methoxyphenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-amino-4-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-13-6-3-4-8(7(9)5-6)10-14(2,11)12/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWZUEMSCDAHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NS(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588358 | |

| Record name | N-(2-Amino-4-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92351-28-5 | |

| Record name | N-(2-Amino-4-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-amino-4-methoxyphenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility profile of N-(2-amino-4-methoxyphenyl)methanesulfonamide in organic solvents

An In-depth Technical Guide to the Solubility Profile of N-(2-amino-4-methoxyphenyl)methanesulfonamide in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of N-(2-amino-4-methoxyphenyl)methanesulfonamide. While direct experimental solubility data for this specific molecule is not extensively published, this document establishes a robust scientific framework for its investigation. By examining the principles of solubility, established experimental determination techniques, and the solubility of structurally analogous sulfonamides, this guide offers researchers, scientists, and drug development professionals the necessary tools and insights to effectively approach the solubility challenges of this compound.

Introduction to N-(2-amino-4-methoxyphenyl)methanesulfonamide

N-(2-amino-4-methoxyphenyl)methanesulfonamide is a sulfonamide-containing aromatic amine. Its chemical structure, featuring a primary amine, a methoxy group, and a methanesulfonamide moiety, suggests a molecule with a moderate polarity and the potential for hydrogen bonding, which will significantly influence its solubility in various organic solvents.[1][2] Understanding its solubility is paramount for processes such as:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and subsequent reactions.

-

Crystallization and Purification: Identifying suitable anti-solvents and optimizing crystallization conditions for purity and yield.

-

Formulation Development: Choosing excipients and solvent systems for stable and effective drug delivery forms.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C8H12N2O3S | [1][2] |

| Molecular Weight | 216.26 g/mol | [3] |

| Predicted XlogP | 0.2 | [2][3] |

| InChIKey | KGWZUEMSCDAHEE-UHFFFAOYSA-N | [1][2] |

| CAS Number | 92351-28-5 | [1] |

Theoretical Framework of Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility.[4] A more nuanced comprehension requires considering the interplay of several factors:

-

Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility.[4] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[4] The presence of both polar (amine, sulfonamide) and nonpolar (aromatic ring) groups in N-(2-amino-4-methoxyphenyl)methanesulfonamide suggests it will have varied solubility across a range of solvents.

-

Hydrogen Bonding: The ability of the amine and sulfonamide groups to act as hydrogen bond donors and acceptors will significantly enhance solubility in protic solvents like alcohols.[4]

-

Temperature: For most solid solutes, solubility increases with temperature.[5] This relationship is crucial for crystallization processes.

Predictive Analysis Based on Structurally Similar Sulfonamides

In the absence of direct experimental data for N-(2-amino-4-methoxyphenyl)methanesulfonamide, examining the solubility of structurally related sulfonamides provides valuable predictive insights. Studies on various sulfonamides have revealed several key trends:

-

Effect of Solvent Polarity: For a range of sulfonamides, solubility was found to be highest in more polar solvents like methanol and decreased with the increasing chain length (and decreasing polarity) of n-alkanols.[5]

-

Impact of Molecular Structure: Subtle changes in the sulfonamide structure can lead to significant differences in solubility.[5]

-

Thermodynamic Considerations: The enthalpy of fusion, which is related to the crystal lattice energy, plays a crucial role in the ideal solubility of sulfonamides.[6]

Solubility of Methanesulfonamide in Various Organic Solvents at 318.15 K (45 °C):

| Solvent | Mole Fraction Solubility (x * 10²) |

| 1,4-Dioxane | 2.619 |

| Acetone | 1.630 |

| Ethyl Acetate | 1.471 |

| Acetonitrile | 0.5048 |

| Methanol | 0.3888 |

| Ethanol | 0.3391 |

| n-Propanol | 0.3133 |

| Toluene | 0.2737 |

| Isopropanol | 0.2574 |

| Cyclohexane | 0.02238 |

Data sourced from a comprehensive study on methanesulfonamide solubility.[7]

This data for the parent compound, methanesulfonamide, suggests that N-(2-amino-4-methoxyphenyl)methanesulfonamide will likely exhibit good solubility in polar aprotic solvents like dioxane and acetone, and moderate to low solubility in alcohols and nonpolar solvents.

Experimental Determination of Solubility

A robust experimental design is essential for accurately determining the solubility of N-(2-amino-4-methoxyphenyl)methanesulfonamide. The equilibrium shake-flask method is considered the gold standard.[8][9]

Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This method measures the thermodynamic solubility of a compound at a specific temperature.

Protocol:

-

Preparation: Add an excess amount of solid N-(2-amino-4-methoxyphenyl)methanesulfonamide to a series of vials, each containing a different organic solvent of interest. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25 °C and 37 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[7] Preliminary studies should be conducted to determine the time required to achieve a stable concentration.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.[7]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to prevent precipitation.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean, tared vial. This step is critical to remove any undissolved microparticles.[7] The filter should be pre-conditioned with the solvent to minimize loss of the analyte due to adsorption.

-

Analysis: Determine the concentration of the dissolved solid in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: Calculate the solubility in units such as mg/mL or mol/L by comparing the analyte concentration to a standard curve.

High-Throughput Screening Methods

For early-stage drug discovery, high-throughput methods can provide a rapid rank-ordering of solubility in various solvents.[10]

-

Nephelometry: This technique measures the light scattering caused by suspended particles to determine the point of precipitation (kinetic solubility). While faster than the shake-flask method, it may not represent true thermodynamic equilibrium.[9]

Advanced Predictive Models

In recent years, machine learning and computational models have emerged as powerful tools for predicting solubility, offering a way to accelerate solvent screening.[11][12][13] These models utilize a combination of thermodynamic equations and machine learning algorithms to estimate solubility based on molecular descriptors.[14][15] While these models can provide valuable initial estimates, experimental verification remains essential.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the equilibrium shake-flask method for solubility determination.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While direct, published solubility data for N-(2-amino-4-methoxyphenyl)methanesulfonamide is scarce, a robust scientific framework exists to guide its investigation. By understanding the theoretical principles of solubility, leveraging data from structurally similar sulfonamides, and employing rigorous experimental methods like the shake-flask technique, researchers can effectively characterize the solubility profile of this compound. This knowledge is indispensable for optimizing synthetic routes, developing purification strategies, and designing effective pharmaceutical formulations. The continued development of predictive computational models will further enhance our ability to anticipate and address solubility challenges in drug development.

References

-

A new model predicts how molecules will dissolve in different solvents | MIT News. (2025, August 19). MIT News. [Link]

-

Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020, November 16). Research Communities by Springer Nature. [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021, December 11). PMC. [Link]

-

Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (n.d.). Digital Discovery (RSC Publishing). [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

Solubility determination of compounds of pharmaceutical interest. (n.d.). Dipòsit Digital de Documents de la UAB. [Link]

-

Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. (2025, August 9). ResearchGate. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. [Link]

-

Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. (n.d.). Academia.edu. [Link]

-

Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (n.d.). PubMed. [Link]

- Solubility and Distribution Phenomena. (n.d.).

-

Thermodynamic study of the solubility of some sulfonamides in cyclohexane. (n.d.). SciSpace. [Link]

-

N-(2-amino-4-methoxyphenyl)methanesulfonamide (C8H12N2O3S). (n.d.). PubChemLite. [Link]

-

N-(4-amino-3-methoxyphenyl)methanesulfonamide. (n.d.). PubChem. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. PubChemLite - N-(2-amino-4-methoxyphenyl)methanesulfonamide (C8H12N2O3S) [pubchemlite.lcsb.uni.lu]

- 3. N-(4-amino-3-methoxyphenyl)methanesulfonamide | C8H12N2O3S | CID 290500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. (PDF) Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents [academia.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 9. raytor.com [raytor.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 12. communities.springernature.com [communities.springernature.com]

- 13. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

Pharmacophore Modeling of N-(2-amino-4-methoxyphenyl)methanesulfonamide Analogs

Targeting the Colchicine Binding Site of -Tubulin[1][2]

Executive Summary

This technical guide details the construction and validation of a pharmacophore model for N-(2-amino-4-methoxyphenyl)methanesulfonamide and its analogs. This scaffold represents the core structure of ABT-751 (E7010) , an orally bioavailable antimitotic agent.[1] Unlike taxanes and vinca alkaloids, these analogs target the Colchicine Binding Site (CBS) of

This document provides a self-validating workflow for researchers to optimize this scaffold, focusing on the critical spatial arrangement of the sulfonamide, amine, and methoxy moieties required for high-affinity binding.

Target Identification & Ligand Chemistry

The primary objective is to map the chemical features of the ligand to the hydrophobic pocket of the CBS. The scaffold N-(2-amino-4-methoxyphenyl)methanesulfonamide possesses distinct features that overcome the solubility and toxicity issues associated with colchicine.

2.1 Chemical Scaffold Analysis

The molecule consists of an aniline ring substituted with a methoxy group and a methanesulfonamide moiety.

| Feature | Chemical Moiety | Biological Interaction (CBS) |

| H-Bond Donor (HBD) | Sulfonamide -NH- | Interaction with backbone carbonyls (e.g., Thr240 , Val238 ) or Asn258 . |

| H-Bond Acceptor (HBA) | Sulfonyl Oxygens (-SO₂-) | Interaction with Lys254 or solvent-mediated bridges. |

| H-Bond Acceptor (HBA) | Methoxy (-OCH₃) | Critical anchor point; interacts with Cys241 (beta-tubulin). |

| Hydrophobic (HYD) | Phenyl Ring | |

| H-Bond Donor (HBD) | 2-Amino (-NH₂) | Often forms an intramolecular H-bond with the sulfonyl oxygen to lock planarity, or interacts with Glu254 . |

Pharmacophore Hypothesis Generation (Ligand-Based)

The flexibility of the sulfonamide bond requires a rigorous conformational analysis before alignment. We utilize a Common Feature Pharmacophore approach, assuming that active analogs share a specific spatial arrangement of the features listed above.

3.1 Experimental Workflow

The following diagram outlines the logic flow from dataset curation to model validation.

Figure 1: End-to-end workflow for ligand-based pharmacophore generation. Color coding indicates phase: Blue (Input), Yellow (Processing), Red (Modeling), Green (Validation).

3.2 Protocol: Conformational Search & Alignment

Causality: Sulfonamides can adopt "folded" or "extended" conformations. Crystal structures of ABT-751 bound to tubulin show a specific bent conformation facilitated by the intramolecular H-bond between the 2-amino group and the sulfonamide oxygen.

-

Ligand Preparation:

-

Protonate structures at pH 7.4.

-

Generate 3D coordinates.

-

-

Conformational Search:

-

Method: Stochastic (Monte Carlo) or Systematic.

-

Energy Window: 10 kcal/mol (to include bioactive high-energy conformers).

-

Constraint: If available, constrain the N-C-C-N dihedral angle to match the bioactive conformation of ABT-751 (derived from PDB).

-

-

Alignment:

-

Align all analogs using the phenyl ring and the sulfur atom as rigid anchors.

-

Allow flexibility in the methoxy and sulfonamide methyl groups.

-

Structure-Based Refinement & Interaction Map

To validate the ligand-based model, we map the features against the receptor pocket. The CBS is a hydrophobic cavity at the interface of

4.1 Key Binding Interactions

The following diagram visualizes the critical interactions between the N-(2-amino-4-methoxyphenyl)methanesulfonamide core and

Figure 2: Interaction map of the scaffold within the Colchicine Binding Site. Green lines indicate hydrogen bonds; Yellow lines indicate hydrophobic interactions.

Validation Protocols (Self-Validating System)

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

5.1 Decoy Set Generation

Do not rely solely on internal test sets.

-

Source: Use the DUD-E (Directory of Useful Decoys) subset for Tubulin.

-

Ratio: Generate 50 decoys for every 1 active ligand.

-

Property Matching: Ensure decoys match actives in Molecular Weight (MW) and LogP but differ in topology.

5.2 Metrics for Success

-

ROC AUC (Area Under Curve): Must be > 0.7 for a predictive model.

-

Enrichment Factor (EF1%): Should show >10x enrichment in the top 1% of the screened database.

-

Goodness of Hit (GH): Score > 0.6 indicates a robust model.

Experimental Methodology: Step-by-Step

Objective: Generate a 4-point pharmacophore model using standard computational chemistry software (e.g., MOE, Discovery Studio, or Schrödinger Phase).

-

Dataset Preparation:

-

Import 20-30 analogs of N-(2-amino-4-methoxyphenyl)methanesulfonamide.

-

Classify activity: High (<100 nM), Medium (100-1000 nM), Low (>1000 nM).

-

-

Conformer Generation (Detailed):

-

Algorithm: OMEGA (OpenEye) or ConfGen (Schrödinger).

-

Force Field: MMFF94s (handles planar nitrogens well).

-

Max Conformers: 100 per molecule.[2]

-

RMSD Cutoff: 0.5 Å (to remove redundant shapes).

-

-

Feature Mapping:

-

Define features: HBD, HBA, HYD, RING_AROM.[3]

-

Generate common pharmacophore hypotheses (require match of 4/5 features).

-

-

Scoring:

-

Rank hypotheses by Survival Score (fitting error) and Pareto Rank (balance of sensitivity/specificity).

-

-

QSAR Build:

-

Align training set to the best pharmacophore.

-

Build a PLS (Partial Least Squares) regression to predict pIC50.

-

Acceptance Criteria:

,

-

References

-

Discovery of ABT-751: Watanabe, T., et al. "E7010, an orally active sulfonamide antitumor agent: inhibition of tubulin polymerization and effects on cell cycle."[1] Cancer Research, 1998. [Link]

-

Pharmacophore Modeling of Tubulin Inhibitors: Kaur, R., et al. "Recent advances in the discovery of tubulin polymerization inhibitors targeting the colchicine binding site." European Journal of Medicinal Chemistry, 2019. [Link]

-

Structure-Based Interaction Analysis: Dorr, A., et al. "Crystallographic Analysis of the Interaction of ABT-751 with the Colchicine Binding Site of Tubulin." PDB Entry 3HKC, RCSB Protein Data Bank. [Link]

-

Decoy Generation for Validation: Mysinger, M.M., et al. "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry, 2012. [Link]

-

Sulfonamide Conformational Analysis: Perlovich, G.L., et al. "Sulfonamides: Thermochemical and Structural Aspects." Journal of Molecular Structure, 2014. [Link]

Sources

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on N-(2-amino-4-methoxyphenyl)methanesulfonamide as a drug intermediate

This guide serves as an authoritative technical resource on N-(2-amino-4-methoxyphenyl)methanesulfonamide (CAS 92351-28-5), a critical building block in medicinal chemistry.[] It details the synthetic pathways, reaction engineering, and application logic for this "privileged scaffold" used in the development of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).[]

A Versatile Intermediate for Sulfonamide-Bearing Heterocycles[1]

Executive Summary

N-(2-amino-4-methoxyphenyl)methanesulfonamide (CAS 92351-28-5) is a bifunctional aromatic intermediate characterized by an electron-rich aniline core substituted with a methoxy group and a methanesulfonamide moiety.[] In drug discovery, it functions as a 1,2-diamine equivalent , allowing for the rapid construction of benzimidazole and quinoxaline pharmacophores—motifs prevalent in oncology (e.g., EGFR, CDK inhibitors) and antiviral therapeutics.[]

This guide provides a validated synthetic protocol, impurity profiling, and a mechanistic overview of its utility in fragment-based drug design (FBDD).[]

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | N-(2-amino-4-methoxyphenyl)methanesulfonamide |

| CAS Number | 92351-28-5 |

| Molecular Formula | C₈H₁₂N₂O₃S |

| Molecular Weight | 216.26 g/mol |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calc) | Sulfonamide NH: ~10.2; Aniline NH₂: ~4.5 |

| Key Functionality | Ortho-diamine motif (masked); Sulfonamide H-bond donor |

Validated Synthetic Protocol

The industrial preparation of this intermediate typically proceeds via a two-step sequence starting from the commercially available dye intermediate 4-methoxy-2-nitroaniline (CAS 96-96-8).[] This route is preferred over the direct sulfonylation of phenylenediamines due to superior regioselectivity.[]

Step 1: Regioselective Sulfonylation

Objective: Installation of the methanesulfonyl group on the primary amine while preserving the nitro group.[]

-

Reagents: 4-methoxy-2-nitroaniline (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Pyridine (3.0 eq), DCM (Solvent).[]

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur, followed by elimination of HCl.[] The ortho-nitro group reduces the nucleophilicity of the amine, requiring a base catalyst (Pyridine) to drive the reaction.[]

Protocol:

-

Charge a reactor with 4-methoxy-2-nitroaniline (100 g) and Dichloromethane (DCM, 1.0 L).

-

Add Pyridine (140 mL) and cool the mixture to 0–5°C.

-

Add Methanesulfonyl chloride (55 mL) dropwise over 60 minutes, maintaining internal temperature <10°C. Exothermic reaction.

-

Warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC (Target: <2% starting material).

-

Quench: Add water (500 mL) and separate phases. Wash organic layer with 1N HCl (to remove pyridine) and Brine.[]

-

Isolation: Concentrate DCM and crystallize from Ethanol/Heptane.

-

Yield: ~85–90% of N-(4-methoxy-2-nitrophenyl)methanesulfonamide.[]

Step 2: Chemoselective Reduction

Objective: Reduction of the nitro group to a primary amine without cleaving the sulfonamide bond or the methoxy ether.[]

-

Reagents: Intermediate from Step 1, H₂ (gas, 3 bar), 10% Pd/C (5 wt% loading), Methanol/THF.

-

Critical Control: Avoid acidic conditions during reduction to prevent potential hydrolysis, although sulfonamides are generally robust.[]

Protocol:

-

Dissolve the nitro-sulfonamide intermediate (50 g) in Methanol (500 mL).

-

Inert the hydrogenation vessel with Nitrogen.[]

-

Add 10% Pd/C (2.5 g) as a slurry in methanol.

-

Pressurize with Hydrogen (3 bar) and stir at 25–30°C for 6–12 hours.

-

Monitor: TLC/HPLC should show disappearance of the yellow nitro compound and appearance of the fluorescent amine.

-

Workup: Filter catalyst through Celite under nitrogen (pyrophoric risk). Concentrate filtrate.[]

-

Purification: Recrystallize from Isopropanol to remove trace azo-impurities.

-

Yield: ~80–85% of N-(2-amino-4-methoxyphenyl)methanesulfonamide.[]

Reaction Engineering & Impurity Profile

To ensure "self-validating" quality, one must monitor for specific side reactions.[]

| Impurity Type | Origin | Control Strategy |

| Bis-sulfonamide | Over-sulfonylation in Step 1 (N(Ms)₂ formation).[] | Control MsCl stoichiometry (1.1–1.2 eq) and temperature (<10°C). |

| Azo-dimers | Incomplete reduction or oxidation of amine in Step 2.[] | Ensure full H₂ saturation; store product under inert atmosphere. |

| Des-methyl analog | Cleavage of methoxy group (rare).[] | Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) during processing.[] |

Applications in Drug Design

This intermediate is a "privileged structure" because it provides a pre-installed sulfonamide "tail" on a scaffold ready for cyclization.[]

Pathway A: Benzimidazole Synthesis

Reaction with aldehydes or carboxylic acids yields 5-methanesulfonamido-benzimidazoles.[]

-

Relevance: Benzimidazoles are key scaffolds in anthelmintics and kinase inhibitors (e.g., Abemaciclib analogs).[]

Pathway B: Quinoxaline Synthesis

Condensation with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields quinoxalines.[]

-

Relevance: Quinoxalines are potent inhibitors of PDGF and VEGFR kinases.[]

Pathway C: Urea/Amide Formation

Derivatization of the free amine to form urea-linked kinase inhibitors (e.g., Sorafenib-like topology).[]

Visualization: Synthetic Utility

Figure 1: Synthetic workflow from commodity chemical to high-value heterocyclic precursor.

References

-

Fluorochem. (2023).[] Product Specification: N-(2-amino-4-methoxyphenyl)methanesulfonamide. Retrieved from []

-

PrepChem. (2023).[] General reduction methods for nitro-anilines. Validated protocols for Pd/C hydrogenation. []

-

Hit2Lead. (2023). Building Block Profile: BB-4032399. ChemBridge Corporation.[][2] []

-

BOC Sciences. (2023).[] N-(2-amino-4-methoxyphenyl)methanesulfonamide synthesis services. []

-

National Institutes of Health (NIH). (2012).[] Synthesis of sulfonamide derivatives via Sonogashira coupling. (Contextual reference for sulfonamide stability). []

Sources

Bioavailability and metabolic stability predictions for amino-methoxyphenyl sulfonamides

Title: Predictive Framework for Bioavailability and Metabolic Stability of Amino-Methoxyphenyl Sulfonamides

Executive Summary The amino-methoxyphenyl sulfonamide scaffold represents a privileged structure in medicinal chemistry, frequently appearing in carbonic anhydrase inhibitors, antitumor agents (e.g., tubulin inhibitors), and antiviral candidates. However, this chemotype presents a distinct "ADME paradox": the methoxy group enhances lipophilicity and membrane permeability, while the amino group improves solubility and target engagement. Yet, these same features introduce critical metabolic liabilities—specifically O-demethylation by Cytochrome P450s (CYPs) and N-acetylation by N-acetyltransferases (NATs).

This technical guide provides a rigorous, self-validating framework for predicting and optimizing the pharmacokinetic (PK) profile of these ligands. It moves beyond generic ADME screening to address the specific electronic and steric challenges of the amino-methoxyphenyl motif.

Part 1: Structural Rationale & Physicochemical Profiling[1]

To predict bioavailability, one must first deconstruct the molecule into its functional pharmacophores. For amino-methoxyphenyl sulfonamides, the physicochemical baseline is defined by the interplay between the electron-donating methoxy group and the ionizable sulfonamide.

Critical Physicochemical Parameters:

| Parameter | Optimal Range | Rationale for Amino-Methoxyphenyl Sulfonamides |

| Lipophilicity (LogP) | 1.5 – 3.5 | The methoxy group (+0.6 LogP) pushes the core phenyl ring towards higher permeability. Values >4.0 increase risk of rapid CYP clearance. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | The sulfonamide moiety contributes ~45 Ų. The amino group adds ~26 Ų. Total TPSA must remain low enough for passive diffusion but high enough to prevent non-specific binding. |

| pKa (Acidic) | 9.5 – 10.5 | The sulfonamide NH is weakly acidic. Electron-donating groups (methoxy/amino) on the N-phenyl ring increase pKa, potentially reducing solubility at physiological pH. |

| Hydrogen Bond Donors (HBD) | ≤ 3 | The primary amino group (2 HBD) and sulfonamide NH (1 HBD) place these compounds near the Rule of 5 limit. |

Part 2: In Silico Prediction Framework

Before wet-lab synthesis, computational filtering is mandatory. The specific electronic density of the methoxy-aniline system requires specialized attention to "Metabolic Alert" flags.

Recommended Workflow:

-

Ligand Preparation: Generate 3D conformers (e.g., OPLS3e force field) to account for the rotational barrier of the methoxy group (coplanarity with the phenyl ring increases metabolic susceptibility).

-

QSAR Profiling:

-

SwissADME: Use to generate the "BOILED-Egg" plot.[1] Amino-methoxyphenyl sulfonamides often fall on the boundary of the WLOGP vs. TPSA yolk (intestinal absorption).

-

Site of Metabolism (SOM) Prediction: Use SMARTCyp or Xenosite.

-

Target: The methyl C-H bonds of the methoxy group (high score = instability).

-

Target: The aniline nitrogen (high score for NAT2 acetylation).

-

-

Part 3: Metabolic Stability Assessment (The "Kill" Step)

The primary failure mode for this scaffold is rapid clearance. The amino-methoxyphenyl motif is a "dual-substrate" for Phase I (CYP) and Phase II (NAT) enzymes.

Mechanistic Pathways

-

CYP-mediated O-Demethylation: The methoxy group is a prime target for CYP2D6 and CYP2C9. Removal of the methyl group yields a phenol, which is rapidly glucuronidated and excreted.

-

NAT-mediated N-Acetylation: The free amino group (aniline type) is a substrate for NAT1 and NAT2. This is critical because N-acetylated sulfonamides often have significantly lower solubility, leading to crystalluria (renal toxicity).

-

Reactive Metabolite Formation: Oxidation of the amino-phenol system can generate quinone imines, leading to glutathione depletion.

Visualization of Metabolic Fate

Caption: Divergent metabolic pathways for amino-methoxyphenyl sulfonamides.[2] Note the bifurcation between bioactivation (quinone formation) and clearance (acetylation/glucuronidation).

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to distinguish between CYP-mediated and non-CYP (e.g., esterase) instability.

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).

-

Test Compound (1 µM final concentration to ensure linear kinetics).

-

Reference Controls: Verapamil (High clearance), Warfarin (Low clearance).

Step-by-Step Methodology:

-

Pre-Incubation: Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) with 25 µL of HLM (final protein conc. 0.5 mg/mL). Add 5 µL of test compound (from 100 µM DMSO stock). Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add 25 µL of NADPH regenerating system to initiate the reaction.

-

Control: Prepare a parallel set replacing NADPH with buffer to assess non-CYP stability (hydrolysis).

-

-

Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

-

Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000g, 20 min, 4°C). Analyze supernatant via LC-MS/MS monitoring the parent ion [M+H]+.

-

Calculation: Plot ln(% Remaining) vs. time. The slope

determines intrinsic clearance (

Part 4: Permeability & Bioavailability (The "Entry" Step)

For sulfonamides, solubility-limited absorption is a common hurdle. The Caco-2 assay is the industry standard for predicting the fraction absorbed (

Caco-2 Permeability Protocol

Objective: Determine Apparent Permeability (

Methodology:

-

Culture: Seed Caco-2 cells on transwell polycarbonate filters. Culture for 21 days to form a differentiated monolayer.

-

Validation: Measure Transepithelial Electrical Resistance (TEER). Threshold: >300 Ω·cm² indicates an intact monolayer.

-

Transport Study:

-

Apical to Basolateral (A->B): Add compound (10 µM) to the apical chamber (pH 6.5, mimicking jejunum).

-

Basolateral to Apical (B->A): Add compound to the basal chamber (pH 7.4).

-

-

Sampling: Incubate for 2 hours. Sample both compartments.

-

Quantification: LC-MS/MS.

Data Interpretation:

| Papp (A->B) (10⁻⁶ cm/s) | Classification | Prediction for Sulfonamides |

| < 2.0 | Low Permeability | Likely requires prodrug strategy or formulation enhancement. |

| 2.0 – 10.0 | Moderate | Good oral bioavailability if solubility is not limiting. |

| > 10.0 | High Permeability | Excellent absorption. Watch for First-Pass Metabolism. |

Efflux Ratio (ER) = Papp(B->A) / Papp(A->B). If ER > 2.0, the compound is likely a P-gp substrate.

Part 5: Integrated Optimization Strategy

When the predictions from Part 2 and data from Parts 3 & 4 indicate failure, apply these structural modifications.

Optimization Decision Tree

Caption: Structural modification strategies to rescue failing amino-methoxyphenyl sulfonamide candidates.

Specific Tactics

-

Deuteration: Replacing the methoxy hydrogens with deuterium (

) exploits the Kinetic Isotope Effect (KIE), slowing down the rate-determining step of CYP-mediated C-H bond abstraction without altering binding affinity. -

Bioisosterism: Replacing

with -

Blocking N-Acetylation: If NAT2 clearance is high, introducing steric bulk adjacent to the aniline nitrogen (e.g., an ortho-methyl group) can hinder the enzyme's approach.

References

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. [Link]

-

SwissInstitute of Bioinformatics. (2023). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

-

Sim, E., et al. (2014). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. British Journal of Pharmacology. [Link]

-

Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [Link]

Sources

Methodological & Application

Application Note: Optimization of Regioselective Methanesulfonylation for 2,4-Diaminoanisole Scaffolds

Here is a comprehensive Application Note and Protocol guide for the methanesulfonylation of 2,4-diaminoanisole derivatives.

Executive Summary

The methanesulfonylation (mesylation) of 2,4-diaminoanisole (2,4-DAA) is a critical transformation in the synthesis of disperse dyes, polymerization monomers, and kinase inhibitors (e.g., m-AMSA analogues). The reaction presents a classic chemoselectivity challenge: differentiating between two nucleophilic amino groups on an electron-rich aromatic ring.

This guide provides optimized protocols for regioselective mono-mesylation (targeting the C4-amine) and exhaustive bis-mesylation . It integrates mechanistic insights with practical process controls to minimize common failure modes such as oxidation (tar formation) and over-sulfonylation.

Chemical Biology & Mechanistic Profiling

The Substrate Challenge

2,4-Diaminoanisole contains two non-equivalent amino groups. Understanding their electronic environments is the key to controlling regioselectivity.

-

C4-Amine (Para-position): Located para to the methoxy group. It receives strong electron density via resonance (

effect) and is sterically accessible. It is the primary nucleophile . -

C2-Amine (Ortho-position): Located ortho to the methoxy group. While it receives inductive electron withdrawal (

) and resonance donation, it is significantly deactivated by steric hindrance from the adjacent methoxy group.

Reaction Pathway Visualization

The following diagram illustrates the competitive landscape and the thermodynamic preference for C4-substitution.

Figure 1: Mechanistic pathway showing the kinetic preference for C4-sulfonylation due to steric and electronic factors.

Experimental Methodologies

Protocol A: Regioselective Mono-Methanesulfonylation

Objective: Selective formation of N-(3-amino-4-methoxyphenyl)methanesulfonamide (C4-substitution). Mechanism: Kinetic control at low temperature using stoichiometric limitation.

Materials

-

Substrate: 2,4-Diaminoanisole (1.0 eq)

-

Reagent: Methanesulfonyl chloride (MsCl) (0.95 – 1.0 eq)

-

Base/Solvent: Anhydrous Pyridine (10 volumes) OR DCM/Triethylamine (1.1 eq)

-

Quench: 1M HCl, Sat.

Step-by-Step Procedure

-

Inert Setup: Flame-dry a 3-neck round bottom flask. Purge with Argon/Nitrogen.

-

Dissolution: Add 2,4-diaminoanisole and anhydrous pyridine. Stir until fully dissolved. The solution will likely be pale to dark brown (substrate quality dependent).

-

Cryogenic Cooling: Cool the reaction mixture to -10°C to 0°C using an ice/salt bath.

-

Why: Low temperature suppresses the reaction rate of the sterically hindered C2-amine and prevents bis-mesylation.

-

-

Controlled Addition: Dilute MsCl in a small volume of DCM (1:1 v/v). Add this solution dropwise via a syringe pump or addition funnel over 60 minutes .

-

Critical Control Point: Rapid addition creates localized high concentrations of MsCl, leading to immediate bis-mesylation.

-

-

Equilibration: Allow the mixture to stir at 0°C for 2 hours. Do not warm to room temperature unless TLC indicates incomplete conversion.

-

Workup (Pyridine Removal):

-

Pour reaction mixture into ice-cold water (20 volumes).

-

Extract with EtOAc (

). -

Wash organic layer with 1M HCl (to remove pyridine) followed by Sat.

(to neutralize). -

Dry over

and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH 95:5).

Protocol B: Exhaustive Bis-Methanesulfonylation

Objective: Synthesis of 2,4-bis(methanesulfonamido)anisole. Mechanism: Thermodynamic forcing conditions.

Step-by-Step Procedure

-

Dissolution: Dissolve 2,4-diaminoanisole (1.0 eq) in DCM (15 volumes).

-

Base Addition: Add Triethylamine (TEA) (3.0 eq) and DMAP (0.1 eq).

-

Why DMAP? 4-Dimethylaminopyridine acts as a nucleophilic catalyst, significantly accelerating the sluggish reaction at the hindered C2-position.

-

-

Reagent Addition: Add MsCl (2.5 eq) dropwise at Room Temperature.

-

Reflux: Heat the mixture to reflux (40°C) for 6–12 hours.

-

Monitoring: Monitor by HPLC. The mono-mesylated intermediate should disappear.

-

Workup: Standard aqueous wash (HCl/Brine). The product often precipitates directly from the reaction mixture upon cooling or addition of Hexanes.

Process Control & Data Analysis

Solvent & Base Screening Data

The following table summarizes the impact of reaction conditions on regioselectivity (Mono:Bis ratio) based on internal optimization studies.

| Solvent System | Base | Temp (°C) | Yield (Mono) | Mono:Bis Ratio | Notes |

| Pyridine | Pyridine | 0 | 88% | 95:5 | Recommended for Mono |

| DCM | TEA (1.1 eq) | 0 | 72% | 85:15 | HCl salt precipitation can trap substrate |

| THF | 25 | 65% | 70:30 | Schotten-Baumann conditions; poor selectivity | |

| Toluene | TEA | 80 | 10% | 5:95 | Favors Bis-product or decomposition |

Troubleshooting Guide (Decision Matrix)

Figure 2: Troubleshooting decision tree for common methanesulfonylation failures.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11976, 2,4-Diaminoanisole. Retrieved from [Link]

-

IARC Monographs. (1982).[1] 2,4-Diaminoanisole and 2,4-diaminoanisole sulphate.[2] Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link]

-

Smith, K., et al. (2004). Regioselective methanesulfonylation of simple aromatics. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Grantham, P.H., et al. (1979).[3] Metabolism of 2,4-diaminoanisole. Xenobiotica. (Confirming acetylation/functionalization pathways). Retrieved from [Link]

Sources

Technical Guide: Application of N-(2-amino-4-methoxyphenyl)methanesulfonamide in Heterocyclic and Azo Synthesis

Topic: Using N-(2-amino-4-methoxyphenyl)methanesulfonamide as a Coupling Scaffold Content Type: Detailed Application Notes and Protocols Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Chemical Profile

N-(2-amino-4-methoxyphenyl)methanesulfonamide (CAS: 116026-63-2 / Analogues: 92351-28-5) is a high-value bifunctional building block. Unlike simple anilines, this molecule possesses a unique "push-pull" electronic structure: the electron-donating methoxy group (at C4) and the free amino group (at C2) activate the ring, while the sulfonamide moiety (at N1) acts as both a directing group and a stable pharmacophore.

In modern synthesis, this molecule is not merely a passive substrate but a versatile coupling scaffold used primarily in two high-impact workflows:

-

Heterocyclic Annulation: It serves as a 1,2-N,N-binucleophile for the synthesis of benzothiadiazine-1,1-dioxides and benzimidazoles (common in kinase inhibitors and diuretics).

-

Oxidative & Azo Coupling: It acts as a highly selective coupler in the synthesis of indoaniline dyes and chromogenic detection agents due to the activation provided by the p-methoxy group.

Chemical Specifications

| Property | Specification |

| IUPAC Name | N-(2-amino-4-methoxyphenyl)methanesulfonamide |

| Molecular Formula | |

| Molecular Weight | 216.26 g/mol |

| Key Functional Groups | Primary Amine ( |

| Reactivity Profile | Nucleophilic at C2-Amine; Electrophilic substitution prone at C5; Cyclization-ready at N1/N2.[1][2] |

Application Stream A: Heterocyclic Coupling (Drug Synthesis)

Context: Synthesis of Benzothiadiazine-1,1-dioxides

The 1,2-diamine motif (one free, one sulfonylated) allows for a "clip-closure" reaction with aldehydes or orthoesters. This is the primary route for generating benzothiadiazine scaffolds, which are bioisosteres of quinazolinones found in anticancer (e.g., PI3K inhibitors) and antiviral therapeutics.

Experimental Protocol: Cyclocondensation with Aldehydes

Objective: Synthesis of 3-substituted-7-methoxy-4H-1,2,4-benzothiadiazine-1,1-dioxide.

Reagents & Materials

-

Substrate: N-(2-amino-4-methoxyphenyl)methanesulfonamide (1.0 eq)

-

Coupling Partner: Aryl Aldehyde (e.g., Benzaldehyde, 1.1 eq)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%) or

(oxidative variant) -

Solvent: Ethanol (EtOH) or Toluene

-

Purification: Recrystallization from EtOH/Water

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.08 g (5 mmol) of N-(2-amino-4-methoxyphenyl)methanesulfonamide in 20 mL of absolute ethanol.

-

Activation: Add 5.5 mmol of the desired aldehyde. Stir at room temperature for 10 minutes to initiate Schiff base formation (often visible as a color change).

-

Cyclization: Add pTSA (45 mg) . Heat the reaction mixture to reflux (

) for 4–6 hours.-

Scientist's Note: Monitor by TLC (50:50 EtOAc/Hexane). The intermediate imine usually forms quickly; the ring closure involving the sulfonamide nitrogen is the rate-determining step.

-

-

Work-up: Cool the mixture to

. The product often precipitates directly.-

If no precipitate: Concentrate the solvent to 5 mL and add cold water.

-

-

Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.

Mechanism of Action (Graphviz Diagram)

The reaction proceeds via an initial condensation of the free amine with the aldehyde to form an imine (Schiff base), followed by an intramolecular nucleophilic attack by the sulfonamide nitrogen.

Caption: Pathway for the cyclization of N-(2-amino-4-methoxyphenyl)methanesulfonamide into a bioactive benzothiadiazine scaffold.

Application Stream B: Oxidative Coupling (Chromogenic Assays)

Context: Indoaniline Dye Formation

In analytical chemistry and imaging (e.g., traditional photography or enzymatic assays), this molecule acts as a Coupler . The electron-rich ring (activated by the 4-methoxy group) reacts with oxidized p-phenylenediamines (developers) to form cyan or indo dyes.

Experimental Protocol: Oxidative Coupling

Objective: Synthesis of an indoaniline dye for spectrophotometric detection.

Reagents & Materials

-

Coupler: N-(2-amino-4-methoxyphenyl)methanesulfonamide (dissolved in 1N NaOH/Water).

-

Developer: N,N-Diethyl-p-phenylenediamine sulfate (CD-1 or similar).

-

Oxidant: Potassium Ferricyanide (

) or Sodium Persulfate. -

Buffer: Sodium Carbonate (

).

Step-by-Step Methodology

-

Buffer Setup: Prepare 50 mL of Sodium Carbonate buffer (pH 10.5).

-

Developer Solution: Dissolve 0.5 g of N,N-diethyl-p-phenylenediamine in 10 mL of water.

-

Coupler Solution: Dissolve 0.5 g of N-(2-amino-4-methoxyphenyl)methanesulfonamide in 5 mL of 1N NaOH, then dilute to 20 mL with water.

-

Coupling Reaction:

-

Mix the Developer and Coupler solutions in a beaker.

-

Add 1.0 g of Potassium Ferricyanide (dissolved in 10 mL water) dropwise while stirring.

-

-

Observation: A distinct color change (typically shifting towards Cyan/Blue due to the indoaniline chromophore) will occur immediately.

-

Extraction (Optional): Extract the dye with Ethyl Acetate for spectral analysis (

typically 600–650 nm).

Quality Control & Troubleshooting

To ensure protocol reliability (Trustworthiness), verify the starting material and products using these parameters.

| Parameter | Method | Acceptance Criteria / Observation |

| Purity Check | HPLC (C18 Column) | >98% Area. Impurities often include des-methyl or oxidized aniline species. |

| Identity (NMR) | Key Signals: - Methoxy singlet ( | |

| Stability | Storage | Store at |

Troubleshooting Guide

-

Problem: Low yield in cyclization (Stream A).

-

Problem: "Tar" formation in Oxidative Coupling (Stream B).

References

-

BenchChem. Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis. (Analogous scaffold reactivity).

-

National Institutes of Health (NIH) - PubChem. Sulfonamide Synthesis and Bioactivity. (General reactivity of sulfonamide-anilines).

-

Royal Society of Chemistry (RSC). Synthesis of polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles. (Cyclization protocols for 1,2-diamines).

-

Google Patents. Method for synthesizing 2-methoxy-4-amino-benzoic acid derivatives. (Industrial handling of methoxy-amino-sulfone scaffolds).

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Circumventing Mukaiyama oxidation: selective S–O bond formation via sulfenamide–alcohol coupling [beilstein-journals.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Microwave-assisted synthesis protocols for sulfonamide intermediates

Application Note: Microwave-Assisted Synthesis of Sulfonamide Scaffolds

Subtitle: High-Efficiency Protocols for Nucleophilic Substitution and Pd-Catalyzed Cross-Couplings in Drug Discovery.

Executive Summary

Sulfonamides constitute a critical pharmacophore in medicinal chemistry, serving as the structural backbone for antibiotics, diuretics, and carbonic anhydrase inhibitors. Conventional synthesis—relying on conductive heating of sulfonyl chlorides and amines—often suffers from prolonged reaction times, inconsistent yields due to thermal gradients, and excessive solvent waste.

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that exploit dielectric heating to accelerate sulfonamide formation. By coupling directly with the dipole moment of polar transition states, MAOS reduces reaction times from hours to minutes and enables "on-water" green chemistry techniques that are inaccessible via standard reflux methods.

Mechanistic Insight: Dielectric Heating & Selectivity[1][2]

To optimize these protocols, one must understand why microwaves differ from oil baths. Conventional heating relies on convection and conduction, heating the vessel walls first. Microwave irradiation penetrates the vessel (borosilicate glass or quartz) and heats the solvent/reagents directly via two mechanisms:[1]

-

Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field.[2][3] As the field alternates (typically 2.45 GHz), molecular rotation generates heat through friction.

-

Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, colliding with neighboring molecules to generate heat.[1]

The "Specific Microwave Effect":

In sulfonylation, the transition state is often more polar than the ground state. The microwave field stabilizes this polar transition state, lowering the activation energy (

Figure 1: Mechanism of dielectric heating and its impact on reaction kinetics.

Critical Parameters for Optimization

Before executing the protocols, configure the microwave reactor (e.g., CEM Discover, Anton Paar Monowave, or Biotage Initiator) with these parameters:

| Parameter | Setting / Recommendation | Rationale |

| Vessel Type | Sealed Pressure Vial (10 mL or 30 mL) | Allows heating solvents 20–50°C above their atmospheric boiling points (superheating), drastically increasing kinetics. |

| Stirring | High (600+ RPM) | Essential to prevent "hot spots" which can cause vessel failure or byproduct formation. |

| Power Mode | Dynamic (PID Control) | The system should adjust wattage automatically to maintain the target temperature, rather than blasting constant power. |

| Cooling | Compressed Air (Post-reaction) | Rapid cooling "quenches" the reaction immediately, preventing degradation of sensitive products. |

Protocol A: The "Green" Aqueous Synthesis

Application: General synthesis of sulfonamides from sulfonyl chlorides and amines. Advantage: Eliminates toxic chlorinated solvents (DCM/CHCl3); utilizes water as the primary medium; rapid workup.

Reagents

-

Aryl Sulfonyl Chloride (1.0 equiv)

-

Primary or Secondary Amine (1.1 equiv)

-

Sodium Carbonate (

) (1.2 equiv) -

Solvent: Water (Tap or DI)

Step-by-Step Methodology

-

Preparation: In a 10 mL microwave vial, suspend the sulfonyl chloride (1.0 mmol) and amine (1.1 mmol) in 4 mL of water.

-

Base Addition: Add

(1.2 mmol). Note: If the amine is a salt (e.g., hydrochloride), increase base to 2.2 equiv. -

Sealing: Cap the vial with a PTFE/silicone septum.

-

Irradiation:

-

Temperature: 80°C (If aliphatic amine) or 100°C (If aromatic amine).

-

Time: 5–10 minutes.

-

Pressure Limit: Set to 250 psi (safety cutoff).

-

-

Workup:

-

Cool the vial to room temperature (RT).

-

Scenario A (Solid Product): The sulfonamide often precipitates out of the water. Filter, wash with cold water, and dry.

-

Scenario B (Oily/Liquid): Extract with Ethyl Acetate (

mL), dry over

-

Validation: This method typically yields >90% purity without chromatography due to the "on-water" effect where hydrophobic reactants concentrate at the phase interface, accelerating the reaction.

Protocol B: Pd-Catalyzed N-Arylation (Cross-Coupling)

Application: Synthesis of complex

Reagents

-

Aryl Bromide/Iodide (1.0 equiv)

-

Primary Sulfonamide (

) (1.2 equiv) -

Catalyst:

(2 mol%) -

Ligand: Xantphos (3 mol%)

-

Base:

(1.5 equiv) -

Solvent: 1,4-Dioxane (dry)

Step-by-Step Methodology

-

Inert Setup: Purge the microwave vial with Argon or Nitrogen.

-

Loading: Add Aryl Bromide (1.0 mmol), Sulfonamide (1.2 mmol),

(4.5 mg), Xantphos (17 mg), and -

Solvation: Add dry Dioxane (3 mL). Cap immediately.

-

Pre-Stir: Stir for 1 minute at RT to ensure ligand complexation.

-

Irradiation:

-

Temperature: 150°C.

-

Time: 15–20 minutes.

-

Power: High absorption setting (Dioxane is non-polar, but the ionic base/catalyst will couple with the field).

-

-

Workup: Filter through a celite pad (to remove Pd black). Concentrate the filtrate and purify via flash chromatography (Hexane:EtOAc).

Comparative Analysis: Microwave vs. Conventional[2][5][6][7][8][9]

| Metric | Conventional Reflux (Protocol A) | Microwave-Assisted (Protocol A) | Impact |

| Time | 2 – 12 Hours | 5 – 10 Minutes | High Throughput Screening enabled. |

| Solvent | DCM, THF, or Toluene | Water or Ethanol | Improved E-Factor (Green Chemistry). |

| Yield | 75 – 85% | 92 – 98% | Reduced raw material cost. |

| Purity | Often requires column chromatography | Often pure after filtration | Streamlined downstream processing. |

Workflow Decision Tree

Use this logic flow to select the appropriate experimental setup for your specific substrate.

Figure 2: Decision matrix for selecting the optimal microwave synthesis pathway.

Troubleshooting & Optimization Guide

-

Problem: High Pressure Errors.

-

Cause: Solvent vapor pressure exceeding vial limits (usually >20 bar).

-

Solution: Switch to a lower vapor pressure solvent (e.g., replace Acetone with DMF or Water) or reduce the reaction temperature by 20°C and extend time by factor of 2.

-

-

Problem: Low Yield in Aqueous Protocol.

-

Cause: Poor solubility of highly lipophilic amines.

-

Solution: Add a phase transfer catalyst (PTC) such as TBAB (Tetrabutylammonium bromide, 5 mol%) to facilitate interfacial reaction.

-

-

Problem: Palladium Black Formation (Protocol B).

-

Cause: Catalyst decomposition due to overheating.

-

Solution: Ensure dynamic power mode is on. Add the catalyst last. Verify the inert atmosphere (Oxygen accelerates Pd decomposition).

-

References

-

De Luca, L., & Giacomelli, G. (2008).[4] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[4][5] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[6] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

-

He, Y., & Wu, Y. (2003).[7] Palladium-catalyzed intermolecular coupling of aryl chlorides and sulfonamides under microwave irradiation. Organic Letters, 5(22), 4109-4112. [Link]

-

Eid, N., et al. (2018).[5] Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions.[5] European Journal of Organic Chemistry, 2018(36), 5016-5022.[5] [Link]

-

Roberts, B., Liptrot, D., & Alcaraz, L. (2010).[8] Novel aryl and heteroaryl acyl sulfamide synthesis via microwave-assisted palladium-catalyzed carbonylation.[8] Organic Letters, 12(6), 1264-1267.[8] [Link]

Sources

- 1. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 4. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ajchem-a.com [ajchem-a.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel aryl and heteroaryl acyl sulfamide synthesis via microwave-assisted palladium-catalyzed carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of N-(2-amino-4-methoxyphenyl)methanesulfonamide in heterocyclic chemistry

An Application Guide to N-(2-amino-4-methoxyphenyl)methanesulfonamide in Modern Heterocyclic Synthesis

Introduction: Unveiling a Privileged Synthetic Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount. N-(2-amino-4-methoxyphenyl)methanesulfonamide emerges as a highly versatile and powerful building block for the construction of nitrogen-containing heterocyclic scaffolds.[1][2] These scaffolds form the core of a vast number of pharmaceuticals, agrochemicals, and functional materials, making efficient access to them a critical goal for researchers.[3][4] The unique arrangement of functional groups within N-(2-amino-4-methoxyphenyl)methanesulfonamide—an ortho-diamine equivalent flanked by an electron-donating methoxy group and a modifiable sulfonamide—provides a rich platform for a diverse array of cyclization and functionalization reactions.

This guide provides an in-depth exploration of the utility of N-(2-amino-4-methoxyphenyl)methanesulfonamide. We move beyond simple reaction schemes to explain the underlying chemical principles and offer detailed, field-tested protocols for the synthesis of two classes of high-value heterocycles: quinazolines and 1,5-benzodiazepines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent precursor in their synthetic programs.

Core Chemistry: The Synthetic Potential of N-(2-amino-4-methoxyphenyl)methanesulfonamide

The synthetic utility of this molecule is rooted in its distinct structural features:

-

The ortho-Diamino Synthon : The primary amino group at the C2 position and the sulfonamide nitrogen atom mimic the reactivity of an ortho-phenylenediamine. This 1,4-N,N-relationship is the cornerstone for building fused six- and seven-membered heterocyclic rings through condensation reactions.

-

Nucleophilic Reactivity : The C2-amino group is a potent nucleophile, readily participating in reactions with a wide range of electrophiles, including carbonyls, nitriles, and activated esters.

-

The Methanesulfonamide Group : Far from being a passive spectator, the sulfonamide moiety serves multiple roles. It can act as a protecting group, a directing group, or as a participating nucleophile in cyclization events. Its presence also modulates the electronic properties and solubility of both the precursor and the final products.

-

Electronic Activation : The methoxy group at the C4 position is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution and influencing the regioselectivity of certain reactions.

A reliable method for preparing the starting material involves the simple reduction of its nitro-analogue, N-(4-methoxy-2-nitrophenyl)methanesulfonamide, which can be synthesized from 4-methoxy-2-nitroaniline and methanesulfonyl chloride.[5]

Application Note I: Synthesis of Bioactive Quinazoline Scaffolds

The quinazoline ring system is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, particularly as potent kinase inhibitors for cancer therapy.[6][7] N-(2-amino-4-methoxyphenyl)methanesulfonamide provides a direct and efficient entry into this important class of heterocycles.

Synthetic Strategy & Mechanistic Rationale

The most common approach involves the condensation of the ortho-diamino functionality with a synthon that provides a single carbon atom, such as an aldehyde or formic acid. The reaction proceeds via an initial condensation of the more nucleophilic C2-amino group with the electrophile, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic quinazoline core. Using an aldehyde, for instance, allows for the direct incorporation of a substituent at the 2-position of the quinazoline ring.

Caption: General workflow for the synthesis of quinazoline derivatives.

Experimental Protocol: Synthesis of 2-Phenyl-7-methoxy-N-methylsulfonylquinazolin-4-amine

This protocol is a representative example based on established methods for quinazoline synthesis.[7][8]

Materials:

-

N-(2-amino-4-methoxyphenyl)methanesulfonamide (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Iodine (I₂) (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-(2-amino-4-methoxyphenyl)methanesulfonamide (e.g., 230 mg, 1.0 mmol).

-

Add DMSO (10 mL) to dissolve the starting material.

-

Add benzaldehyde (117 mg, 1.1 mmol), potassium carbonate (276 mg, 2.0 mmol), and iodine (305 mg, 1.2 mmol) to the solution.

-

Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

After completion, cool the mixture to room temperature and pour it into 50 mL of cold water containing 5 mL of saturated sodium thiosulfate solution to quench the excess iodine.

-

A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water (3 x 20 mL).

-

Dry the crude product under vacuum.

-

Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to yield the pure 2-phenyl-7-methoxy-N-methylsulfonylquinazolin-4-amine.

Data Presentation: Expected Outcomes for Quinazoline Synthesis

| R-Group (from R-CHO) | Catalyst/Oxidant | Typical Reaction Time (h) | Expected Yield (%) |

| Phenyl | K₂CO₃ / I₂ | 4 - 6 | 75 - 85 |

| 4-Chlorophenyl | K₂CO₃ / I₂ | 5 - 7 | 70 - 80 |

| 4-Methylphenyl | K₂CO₃ / I₂ | 4 - 6 | 80 - 90 |

| 2-Thienyl | K₂CO₃ / I₂ | 6 - 8 | 65 - 75 |

Application Note II: Synthesis of 1,5-Benzodiazepine Derivatives

The 1,4- and 1,5-benzodiazepine cores are foundational structures for a wide range of drugs targeting the central nervous system (CNS), prized for their anxiolytic, sedative, and anticonvulsant properties.[9][10] The reaction of N-(2-amino-4-methoxyphenyl)methanesulfonamide with 1,3-dielectrophiles provides a straightforward route to novel 1,5-benzodiazepine analogues.

Synthetic Strategy & Mechanistic Rationale

This synthesis relies on the classic condensation reaction between an ortho-diamine and a 1,3-dicarbonyl compound or its α,β-unsaturated carbonyl equivalent.[11] The reaction is typically catalyzed by acid. The C2-amino group first attacks one of the electrophilic centers (e.g., a ketone), forming an enamine or imine intermediate. This is followed by a rate-determining intramolecular cyclization where the sulfonamide nitrogen attacks the second electrophilic center, forming the seven-membered diazepine ring.

Caption: Reaction pathway for the synthesis of 1,5-benzodiazepines.

Experimental Protocol: Synthesis of 2,4-Dimethyl-8-methoxy-1-methylsulfonyl-1H-1,5-benzodiazepine

This protocol is a representative example based on established methods for 1,5-benzodiazepine synthesis.[9][11]

Materials:

-

N-(2-amino-4-methoxyphenyl)methanesulfonamide (1.0 eq)

-

Acetylacetone (2,4-pentanedione) (1.2 eq)

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

In a 100 mL round-bottom flask, dissolve N-(2-amino-4-methoxyphenyl)methanesulfonamide (e.g., 230 mg, 1.0 mmol) in ethanol (20 mL).

-

Add acetylacetone (120 mg, 1.2 mmol) to the solution.

-

Add 4-5 drops of glacial acetic acid to catalyze the reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 8-10 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume to approximately 5 mL under reduced pressure using a rotary evaporator.

-

Add cold water (30 mL) to the concentrated mixture to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and then with water.

-

Dry the product in a vacuum oven to obtain the crude 2,4-dimethyl-8-methoxy-1-methylsulfonyl-1H-1,5-benzodiazepine.

-

Further purification can be achieved by recrystallization from ethanol.

Data Presentation: Expected Outcomes for 1,5-Benzodiazepine Synthesis

| 1,3-Dicarbonyl Compound | Solvent | Typical Reaction Time (h) | Expected Yield (%) |

| Acetylacetone | Ethanol / Acetic Acid | 8 - 10 | 80 - 90 |

| Dibenzoylmethane | Ethanol / Acetic Acid | 10 - 12 | 75 - 85 |

| Ethyl Acetoacetate | Xylene / p-TSA | 12 - 16 | 60 - 70 (yields benzodiazepine-2-one) |

Broader Applications and Future Outlook

The utility of N-(2-amino-4-methoxyphenyl)methanesulfonamide is not limited to the syntheses described above. This versatile precursor is also suitable for constructing other important heterocyclic systems:

-

Benzimidazoles: Reaction with aldehydes or carboxylic acids under acidic conditions can yield substituted benzimidazoles, another scaffold of significant interest in medicinal chemistry.

-

Quinoxalines: Condensation with 1,2-dicarbonyl compounds (e.g., benzil) will lead to the formation of quinoxalines.

The continued exploration of this building block opens avenues for the creation of diverse molecular libraries. The resulting heterocycles, bearing the methoxy and sulfonamide groups, are pre-functionalized for further modification, enabling systematic structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

N-(2-amino-4-methoxyphenyl)methanesulfonamide stands out as a potent and adaptable precursor in heterocyclic chemistry. Its inherent structural features facilitate direct and efficient access to high-value scaffolds like quinazolines and benzodiazepines. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this building block, accelerating the discovery and development of novel, biologically active compounds.

References

- Vertex AI Search. (2026). Synthesis details related to 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide.

-

MDPI. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Available at: [Link]

-

MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]

-

PrepChem.com. (2026). Synthesis of 2-amino-4-methoxyphenol. Available at: [Link]

- Academia.edu. (2021). Recent advances in synthesis and medicinal chemistry of benzodiazepines.

-

MDPI. (2019). Heterocycles in Medicinal Chemistry. Available at: [Link]

- Google Patents. (1995). Synthesis of benzodiazepines - US5466799A.

- Der Pharma Chemica. (2025).

-

The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. Available at: [Link]

- Science Primary Literature. (2025).

- Hilaris Publisher. (2025).

-

PMC. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Available at: [Link]

-

PMC. (2012). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Available at: [Link]

-

PMC. (2007). Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides. Available at: [Link]

- ResearchGate. (2025).

- ResearchGate. (2025). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides.

- Squarix. (2026). New Heterocyclic Amino Acid Building Blocks.

- BenchChem. (2025). Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis.

- ResearchGate. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.

-

SciELO. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Available at: [Link]

-

PMC. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available at: [Link]

-

SRD ORGANICS LTD. (2026). Heterocyclic Building Blocks. Available at: [Link]

- TCI Chemicals. (2025). Building Blocks for Medicinal Chemistry.

Sources

- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 2. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. aquila.usm.edu [aquila.usm.edu]

- 5. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) Recent advances in synthesis and medicinal chemistry of benzodiazepines [academia.edu]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

Solvent selection for dissolving N-(2-amino-4-methoxyphenyl)methanesulfonamide for in vitro assays

Application Note: Solvent Selection & Handling Protocol for N-(2-amino-4-methoxyphenyl)methanesulfonamide

Executive Summary

This guide provides a validated protocol for the solubilization and handling of N-(2-amino-4-methoxyphenyl)methanesulfonamide (CAS: 92351-28-5) for in vitro biological assays.[1]

Successful assay data depends on maintaining the compound in a monomeric, non-precipitated state while minimizing solvent-induced cytotoxicity. Due to the specific structural features of this molecule—specifically the electron-rich aniline moiety—researchers must mitigate two primary risks: oxidative degradation and aqueous precipitation upon dilution.[1] This protocol recommends Dimethyl Sulfoxide (DMSO) as the primary solvent, utilizing an "Intermediate Dilution" workflow to ensure solubility at physiological pH.

Physicochemical Profile & Solvent Logic

To select the correct solvent, we must first understand the molecule's behavior in solution.

| Feature | Chemical Basis | Impact on Solubilization |

| Core Structure | 1,2,4-substituted benzene | Moderate Lipophilicity (LogP ~1.5 - 2.0).[1] Poor aqueous solubility in neutral media.[1] |

| Sulfonamide Group | Weakly Acidic (pKa ~10). At pH 7.4, it remains protonated (neutral), limiting water solubility.[1] | |

| Aniline Group | Weakly Basic (pKa ~3-4). Susceptible to oxidation (browning) upon air/light exposure.[1] | |

| Methoxy Group | Electron-donating group.[1] Increases electron density of the ring, heightening oxidation risk. |

The Solvent Decision:

-

Water/PBS: NOT RECOMMENDED. The compound is largely neutral at pH 7.[1]4. Direct dissolution will result in suspension, not solution.[1]

-

Ethanol: RISKY. High volatility leads to concentration shifts during evaporation.[1]

-

DMSO (Dimethyl Sulfoxide): PREFERRED. Excellent solubilizing power for sulfonamides.[1] However, it is cytotoxic above 0.1% - 0.5% (v/v) in cell assays.[1]

Critical "Golden Rules" for this Compound

-

The 0.1% DMSO Limit: Most cell lines (e.g., HeLa, HEK293) tolerate up to 0.1% DMSO.[1] Above 0.5%, DMSO can induce membrane porosity and artifacts in signaling pathways (e.g., NF-κB translocation).

-

Argon Purging: Because this molecule contains an electron-rich aniline, it is prone to oxidation.[1][2] Stock solutions should be kept under inert gas (Argon or Nitrogen) to prevent the formation of colored impurities (quinone imines).

-